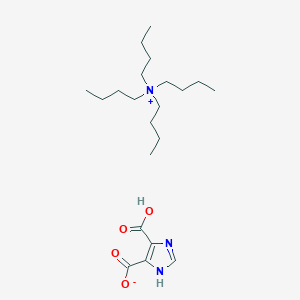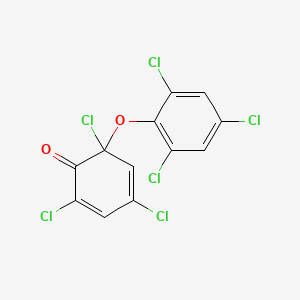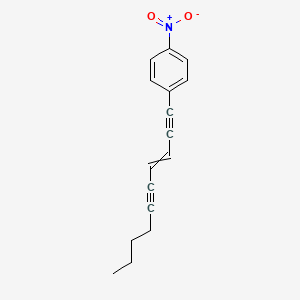
1-(Dec-3-ene-1,5-diyn-1-yl)-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dec-3-ene-1,5-diyn-1-yl)-4-nitrobenzene is a chemical compound characterized by the presence of a nitro group attached to a benzene ring, which is further substituted with a dec-3-ene-1,5-diyn-1-yl group
Preparation Methods
The synthesis of 1-(Dec-3-ene-1,5-diyn-1-yl)-4-nitrobenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dec-3-ene-1,5-diyn-1-yl group: This can be achieved through the coupling of appropriate alkyne precursors under specific conditions.
Nitration of Benzene: The benzene ring is nitrated using concentrated nitric acid and sulfuric acid to introduce the nitro group.
Coupling Reaction: The dec-3-ene-1,5-diyn-1-yl group is then coupled to the nitrated benzene ring using a suitable catalyst and reaction conditions.
Industrial production methods may involve optimization of these steps to ensure higher yields and purity of the final product.
Chemical Reactions Analysis
1-(Dec-3-ene-1,5-diyn-1-yl)-4-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of an amine derivative.
Substitution: The compound can participate in substitution reactions where the nitro group or other substituents are replaced by different functional groups.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium or platinum, and oxidizing agents such as potassium permanganate.
Scientific Research Applications
1-(Dec-3-ene-1,5-diyn-1-yl)-4-nitrobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to its biological activity and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may find applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Dec-3-ene-1,5-diyn-1-yl)-4-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biological effects. The pathways involved may include enzyme inhibition or activation, interaction with cellular receptors, and modulation of signaling pathways.
Comparison with Similar Compounds
1-(Dec-3-ene-1,5-diyn-1-yl)-4-nitrobenzene can be compared with similar compounds such as:
1-(Dec-3-ene-1,5-diyn-1-yl)-4-methoxybenzene: This compound has a methoxy group instead of a nitro group, leading to different chemical and biological properties.
1-(Dec-3-ene-1,5-diyn-1-yl)-4-methylbenzene: The presence of a methyl group instead of a nitro group results in variations in reactivity and applications.
4-(Dec-3-ene-1,5-diyn-1-yl)-4’-methyl-1,1’-biphenyl:
Properties
CAS No. |
823228-04-2 |
|---|---|
Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
1-dec-3-en-1,5-diynyl-4-nitrobenzene |
InChI |
InChI=1S/C16H15NO2/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(14-12-15)17(18)19/h7-8,11-14H,2-4H2,1H3 |
InChI Key |
OTWJCQYEDLXPNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC=CC#CC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


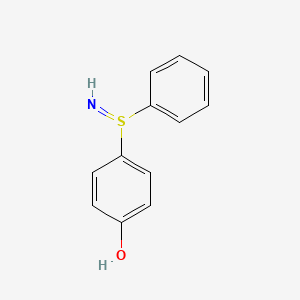
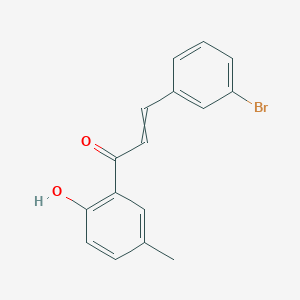
![3-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14230790.png)
![1-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methylidene)naphthalen-2(1H)-one](/img/structure/B14230799.png)
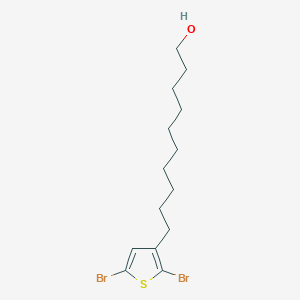
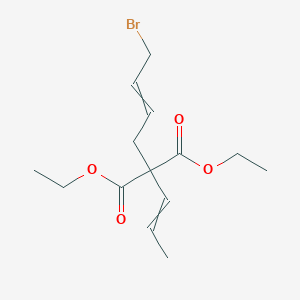
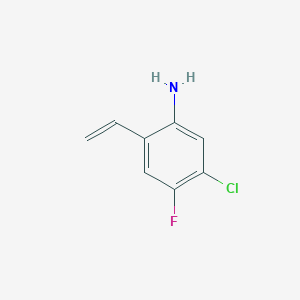

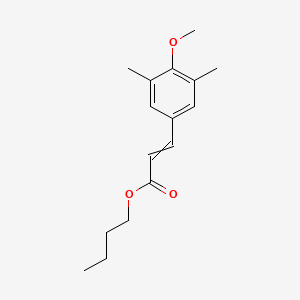

![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-(1H-1,2,4-triazol-5-yl)-](/img/structure/B14230847.png)
